(R)-3-(Fmoc-amino)-5-cyclopentylpentanoic acid is a chiral amino acid derivative characterized by its unique structure and properties. Its molecular formula is C25H29NO4, with a molar mass of 407.51 g/mol. The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during the formation of peptide bonds. The presence of a cyclopentyl group contributes to the hydrophobic character of the molecule, influencing its interactions in biological systems and its potential applications in drug design and synthesis .
The compound undergoes typical reactions associated with amino acids and derivatives, including:
The biological activity of (R)-3-(Fmoc-amino)-5-cyclopentylpentanoic acid is primarily explored in the context of peptide synthesis and drug development. Its hydrophobic properties may enhance the stability and bioavailability of peptides synthesized from it. Moreover, compounds with similar structures have been investigated for their potential antimicrobial properties, suggesting that derivatives could exhibit significant biological activities .
Synthesis of (R)-3-(Fmoc-amino)-5-cyclopentylpentanoic acid typically involves several key steps:
(R)-3-(Fmoc-amino)-5-cyclopentylpentanoic acid has several applications:
Interaction studies involving (R)-3-(Fmoc-amino)-5-cyclopentylpentanoic acid typically focus on its role within peptides. Research indicates that modifications at the amino acid level can significantly influence peptide conformation and binding affinity to target proteins. This compound's hydrophobic nature may enhance interactions with lipid membranes or hydrophobic pockets in proteins, making it a valuable tool for studying membrane proteins or receptor-ligand interactions .
Several compounds share structural features with (R)-3-(Fmoc-amino)-5-cyclopentylpentanoic acid, including:
The unique combination of the Fmoc protecting group and the cyclopentyl side chain distinguishes (R)-3-(Fmoc-amino)-5-cyclopentylpentanoic acid from other similar compounds. Its specific hydrophobic characteristics make it particularly suitable for synthesizing peptides that require enhanced stability and bioactivity, positioning it as a valuable component in medicinal chemistry and biochemistry research .
The compound features a β-amino acid backbone (amino group at the β-carbon) with a five-carbon side chain terminating in a cyclopentyl group. The Fmoc group protects the α-amino group during synthesis, while the carboxylic acid at the C-terminus enables peptide bond formation.
The stereochemistry at the β-carbon (R-configuration) is critical for maintaining peptide secondary structure integrity, as demonstrated in comparative studies of β-peptide helices. The cyclopentyl group’s puckered conformation introduces torsional strain that influences side chain packing in synthetic peptides.
(R)-3-(Fmoc-amino)-5-cyclopentylpentanoic acid (C₂₅H₂₉NO₄, molecular weight 407.51 g/mol) features a pentanoic acid backbone substituted at the third carbon with a fluorenylmethoxycarbonyl (Fmoc)-protected amine and a cyclopentyl group at the fifth carbon [1]. The (R)-configuration at the β-carbon (C3) establishes its stereochemical identity, as evidenced by the IUPAC name and the enantiomer-specific InChI code [1]. The Fmoc group—comprising a 9-fluorenylmethyl carbonate moiety—protects the amine during synthesis, while the cyclopentyl substituent introduces steric bulk and hydrophobicity.
The SMILES notation C1CCC(CC1)CC[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 highlights the compound’s connectivity: a cyclopentane ring (C1CCC(CC1)), a chiral center ([C@H]), and the Fmoc group (OCC2C3=CC=CC=C3C4=CC=CC=C24) [1]. The InChIKey XJEBUTOPOMCRLQ-GOSISDBHSA-N confirms the (R)-enantiomer’s unique stereochemical fingerprint [1].
This compound belongs to the β³-amino acid subclass, where the amino group resides on the β-carbon relative to the carboxylic acid [3] [5]. Cyclopentyl-substituted β-amino acids are characterized by their alicyclic side chains, which enhance conformational rigidity and hydrophobic interactions in peptide structures [4]. Unlike linear alkyl or aromatic substituents, the cyclopentyl group imposes distinct torsional constraints due to its puckered ring structure, influencing peptide backbone folding and stability [3] [4].
Table 1: Key Features of Cyclopentyl-Substituted β-Amino Acids
| Feature | Description |
|---|---|
| Backbone Configuration | β³-amino acid (amine at β-carbon) |
| Side Chain | Cyclopentyl group (C₅H₉) |
| Hydrophobicity | High (logP ~4.2, estimated) |
| Conformational Impact | Restricts rotation at C3-C4 and C4-C5 bonds due to steric hindrance [3] [4] |
Compared to non-cyclopentyl β-amino acids, such as β-alanine or phenylglycine derivatives, (R)-3-(Fmoc-amino)-5-cyclopentylpentanoic acid exhibits enhanced steric shielding of the peptide backbone. For instance:
The cyclopentyl group’s smaller size compared to cyclohexyl analogs balances steric bulk and flexibility, making it suitable for designing peptides with defined tertiary structures [3] [4].
The Fmoc group serves two primary functions:
The Fmoc group’s stability under acidic conditions and its UV activity (λₘₐₓ = 301 nm) facilitate real-time monitoring of coupling efficiency [5]. Its bulkiness also moderates reaction kinetics, reducing racemization risks during amino acid activation [5].
The compound’s conformation is governed by steric interactions between the cyclopentyl group and the Fmoc-protected amine. Key observations include:
Equation 1: Torsional Energy Calculation
The energy barrier for C3-C4 rotation ($$\Delta E$$) can be approximated as:
$$
\Delta E = \frac{V0}{2} \left(1 - \cos 3\theta\right)
$$
where $$V0$$ is the barrier height (∼8 kJ/mol for cyclopentyl substituents) [4].
The industrial production of (R)-3-(Fmoc-amino)-5-cyclopentylpentanoic acid relies on several well-established synthetic approaches that have been scaled for commercial manufacturing. The compound, with Chemical Abstracts Service registry number 2350602-46-7 and molecular formula C₂₅H₂₉NO₄, represents a specialized fluorenylmethoxycarbonyl-protected amino acid derivative that requires sophisticated synthetic strategies [1] [2].
Fermentation-based production represents the most widely adopted industrial approach for amino acid synthesis, achieving yields of 85-95% for enantiopure L-form amino acids [3]. This methodology utilizes genetically engineered microorganisms, particularly Corynebacterium glutamicum strains, which have been optimized for branched-chain amino acid production [4]. The fermentation process operates under controlled aerobic conditions with carefully regulated temperature, pH, and nutrient supply to maximize product formation while minimizing by-product generation.
Chemical Strecker synthesis provides an alternative route for amino acid production, particularly effective for compounds requiring specific stereochemical configurations [5]. This approach involves the reaction of aldehydes with hydrogen cyanide and ammonia in the presence of acid catalysts, followed by hydrolysis to yield the desired amino acid framework. While traditionally producing racemic mixtures, recent advances in asymmetric Strecker synthesis have enabled the selective formation of single enantiomers through the use of chiral auxiliaries and catalysts.
Protein hydrolysis extraction offers a sustainable approach for obtaining specific amino acids from natural sources [3]. This method exploits differences in physicochemical properties such as chemical affinity and pH stability to separate and purify target compounds. For cyclopentyl-containing amino acids, this approach typically yields 60-75% recovery rates while utilizing industrial by-products or waste materials as starting substrates.
Enzymatic synthesis has emerged as a highly selective method for producing pharmaceutical-grade amino acids [6]. This approach employs specific enzymes such as aminotransferases, dehydrogenases, and lyases to catalyze the formation of amino acid bonds with high regio- and stereoselectivity. The mild reaction conditions and high substrate specificity make enzymatic synthesis particularly attractive for producing complex amino acid derivatives that would be difficult to obtain through traditional chemical methods.
Catalytic amination from biomass-derived intermediates represents a rapidly developing field for sustainable amino acid production [6]. This methodology involves the direct conversion of α-hydroxyl acids or ketones to amino acids through catalytic processes that utilize renewable feedstocks. Recent developments have demonstrated the successful production of alanine, leucine, aspartic acid, and phenylalanine from glucose and biomass-derived α-hydroxyl acids, offering yields of 75-85% with potential for industrial scale-up.
| Synthetic Route | Target Amino Acids | Yield (%) | Key Advantages | Industrial Scale |
|---|---|---|---|---|
| Fermentation-Based Production | L-Glutamate, L-Lysine, L-Threonine | 85-95 | Enantiopure L-form, mild conditions | Multi-thousand tons/year |
| Chemical Strecker Synthesis | Glycine, D,L-Alanine, D,L-Methionine | 70-85 | Simple procedure, cost-effective | Hundred tons/year |
| Protein Hydrolysis Extraction | L-Cysteine, L-Leucine, L-Tyrosine | 60-75 | Utilizes waste products | Hundred tons/year |
| Enzymatic Synthesis | L-Aspartic acid, L-Phenylalanine | 80-90 | High selectivity, mild conditions | Tens of tons/year |
| Catalytic Amination | Various α-amino acids from biomass | 75-85 | Renewable feedstock, rapid synthesis | Pilot to commercial scale |
The synthesis of enantiopure (R)-3-(Fmoc-amino)-5-cyclopentylpentanoic acid requires sophisticated asymmetric catalytic approaches that ensure the formation of the desired stereoisomer with high enantiomeric excess. Contemporary asymmetric catalysis has revolutionized the field of amino acid synthesis by providing access to single enantiomers through highly selective transformations.
Chiral dirhodium carboxylate complexes have established themselves as premier catalysts for asymmetric amino acid synthesis through carbene and nitrene insertion reactions [7] [8]. These paddle-wheel complexes, particularly those bearing axially chiral amino acid derivatives, provide well-defined asymmetric environments around the catalytically active rhodium centers [8]. Recent developments have focused on dirhodium complexes bearing axially chiral binaphthyl amino acid ligands, which achieve conformational control through chalcogen-bonding interactions between sulfur and oxygen atoms in each ligand.
The catalytic mechanism involves the formation of rhodium-carbenoid intermediates from diazo compounds, followed by stereoselective insertion into carbon-hydrogen bonds [9]. Research has demonstrated that dirhodium complexes with enantiopure phosphine-phosphite ligands can achieve enantioselectivities of 90-97% in the synthesis of functionalized amino acids [10]. The catalyst loading can be reduced to as low as 0.01 mol% while maintaining excellent selectivity, making this approach economically viable for industrial applications [11].
For the synthesis of cyclopentyl-containing amino acid derivatives, dirhodium-catalyzed asymmetric intramolecular carbon-hydrogen insertion reactions have proven particularly effective [8]. The reaction proceeds through a highly diastereoselective pathway that yields cis-α,β-diaryl γ-lactones with excellent stereochemical control. The methodology has been successfully applied to the total synthesis of naturally occurring γ-lactones, demonstrating its robustness and general applicability.
Stereoselective [3+2] cycloaddition reactions represent a powerful strategy for constructing densely substituted pyrrolidine rings and other heterocyclic amino acid derivatives [12] [13]. These reactions typically involve the formation of azomethine ylides from amino acid precursors, followed by cycloaddition with appropriate dipolarophiles to generate complex amino acid frameworks.
Recent advances in asymmetric [3+2] cycloaddition have demonstrated the synthesis of densely substituted pyrrolidines with excellent diastereoselectivity and regioselectivity [12]. The methodology employs chiral N-tert-butanesulfinylazadienes as key intermediates, which undergo cycloaddition with various dipolarophiles to yield cycloadducts in moderate to good yields with high to excellent diastereomeric ratios.
Catalytic enantioselective 1,3-dipolar cycloadditions of azomethine ylides have been extensively developed for the synthesis of complex amino acid derivatives [13]. These reactions utilize chiral metal complexes, particularly those based on silver acetate with chiral phosphine ligands, to achieve excellent yields and enantioselectivities. The methodology has been successfully applied to the synthesis of spiro-compounds, nitrogen-bridged bicyclic scaffolds, and complex molecules with multiple stereocenters.
The decarboxylative [3+2] cycloaddition of amino acids provides an alternative approach for generating azomethine ylides without the need for pre-formed ylide precursors [14]. This methodology has been applied to double cycloaddition processes, where amino acids undergo sequential [3+2] cycloadditions to generate complex polycyclic structures with multiple stereocenters.
Enzymatic resolution remains one of the most reliable methods for obtaining enantiopure amino acids with high enantiomeric excess [15] [16]. This approach takes advantage of the inherent selectivity of enzymes to preferentially transform one enantiomer of a racemic mixture while leaving the other unchanged.
The most widely employed enzymatic resolution techniques involve the use of hydrolytic enzymes such as lipases, esterases, and aminoacylases [17]. These enzymes selectively hydrolyze ester or amide derivatives of amino acids, allowing for the separation of enantiomers through conventional physical and chemical methods. The process typically begins with the derivatization of racemic amino acids into their corresponding esters or N-acylated derivatives, followed by enzymatic hydrolysis under carefully controlled conditions.
Aminoacylase-based resolution has proven particularly effective for amino acid enantiomer separation [18]. The enzyme demonstrates high specificity toward L-amino acid derivatives while showing little or no activity toward D-amino acid substrates. This selectivity allows for the production of optically pure L-amino acids from racemic N-acylated precursors with yields exceeding 95% and enantiomeric excesses greater than 99%.
Recent developments in enzymatic resolution have focused on improving the efficiency and scope of these transformations [19]. Kinetic analysis of enzymatic chiral resolution through progress curve evaluation has provided insights into optimizing reaction conditions and predicting the outcomes of resolution processes. The methodology enables the determination of kinetic parameters for both enantiomers and the enantioselectivity of the enzyme from a single progress curve measurement.
Modern biotechnology approaches have enabled the development of engineered enzymes with enhanced selectivity and broader substrate scope [20]. These systems can achieve theoretical yields approaching 100% through dynamic kinetic resolution, where rapid in situ racemization of the substrate is coupled with selective enzymatic transformation of one enantiomer.
| Catalytic Method | Catalyst System | Enantioselectivity (% ee) | Substrate Scope | Temperature (°C) |
|---|---|---|---|---|
| Chiral Dirhodium Complex | Rh₂(carboxylate)₄ complexes | 90-97 | Diazo compounds | 20-80 |
| Stereoselective [3+2] Cycloaddition | Metal-azomethine ylide systems | 85-95 | Azomethine ylides | 0-60 |
| Enzymatic Resolution | Lipases, Aminoacylases | 95-99 | Racemic amino acid esters | 30-70 |
| Chiral Auxiliary-Mediated | Oxazolidinone derivatives | 92-98 | Glycine equivalents | -78 to 25 |
| Organocatalytic Approaches | Proline-based catalysts | 88-99 | Ketones and imines | 0-40 |
Post-synthetic modification represents a crucial aspect of amino acid derivative chemistry, enabling the introduction of additional functional groups and the fine-tuning of molecular properties after the initial synthesis of the amino acid core structure. These transformations are particularly important for the development of pharmaceutical intermediates and bioactive compounds that require specific functionalization patterns.
The fluorenylmethoxycarbonyl protecting group in (R)-3-(Fmoc-amino)-5-cyclopentylpentanoic acid serves as both a protective element and a handle for further synthetic elaboration [21] [22]. The Fmoc group can be selectively removed under mild basic conditions using piperidine, revealing the free amino group for subsequent transformations. This deprotection strategy is fundamental to solid-phase peptide synthesis protocols and allows for the sequential incorporation of the amino acid into larger peptide structures.
Chemical mutagenesis approaches have enabled the selective post-expression interconversion of amino acid residues [23]. These methodologies allow for the modification of specific amino acid side chains through controlled chemical transformations, providing access to unnatural amino acid derivatives that are not accessible through standard synthetic routes. Dehydroalanine has emerged as a particularly versatile intermediate in these transformations, serving as an acceptor for various nucleophiles to generate diverse amino acid side chains.
Palladium-catalyzed carbon-hydrogen functionalization has revolutionized the post-synthetic modification of aromatic amino acids [24]. Using picolinamide as a directing group, various transformations including arylation, alkylation, alkynylation, halogenation, alkoxylation, and acyloxylation can be performed with high selectivity and broad functional group compatibility. These reactions provide rapid access to diverse phenyl-based amino acid derivatives with moderate to high yields.
Advanced synthetic strategies have been developed for the synthesis of non-proteinogenic amino acids through direct photo-mediated carbon-hydrogen functionalization [25]. These methodologies enable the rapid transformation of proteinogenic amino acid derivatives into complex non-natural structures through selective activation of specific carbon-hydrogen bonds. The protocols demonstrate excellent functional group tolerance and can be extended to the functionalization of amino acid-containing peptides.
Posttranslational modification chemistry has provided inspiration for the development of synthetic methods that introduce phosphorylation, methylation, acetylation, and other biologically relevant modifications [26] [22]. These transformations typically require specialized reagents and protecting group strategies to ensure selective modification of the desired functional groups while preserving the integrity of the amino acid framework.
The development and optimization of synthetic methodologies for (R)-3-(Fmoc-amino)-5-cyclopentylpentanoic acid requires sophisticated analytical techniques capable of providing detailed structural and stereochemical information. Modern analytical chemistry has evolved to provide highly sensitive and selective methods for amino acid characterization that are essential for quality control in pharmaceutical manufacturing.
Chiral High-Performance Liquid Chromatography represents the gold standard for enantiomeric purity determination in amino acid synthesis [27] [28]. Modern chiral stationary phases, particularly those based on macrocyclic antibiotics such as teicoplanin, provide excellent separation of amino acid enantiomers with resolution factors greater than 1.5. The methodology typically employs gradient elution systems with polar organic modifiers and ion-pairing agents to optimize retention and selectivity.
Two-dimensional heart-cutting liquid chromatography has emerged as a powerful technique for the separation and analysis of amino acid enantiomers in complex matrices [27]. This approach combines achiral separation in the first dimension with enantioselective separation in the second dimension, enabling the simultaneous determination of both the identity and enantiomeric purity of amino acid components. The methodology has been successfully applied to dietary supplements and pharmaceutical formulations with excellent precision and accuracy.
Liquid Chromatography-Tandem Mass Spectrometry provides unparalleled sensitivity and selectivity for amino acid quantification [29] [30]. Modern instrumentation employs multiple reaction monitoring techniques to achieve detection limits in the nanogram per milliliter range while maintaining excellent linearity across wide concentration ranges. The methodology has been optimized for plasma amino acid analysis with correlation coefficients ranging from 0.91 to 0.99 and recovery rates between 92.1% and 108.2%.
Hydrophilic Interaction Liquid Chromatography coupled with mass spectrometry has revolutionized the analysis of underivatized amino acids [31]. This approach takes advantage of the polar nature of amino acids to achieve retention and separation on polar stationary phases while maintaining compatibility with mass spectrometric detection. The methodology provides excellent peak shapes and separation efficiency for complex amino acid mixtures without the need for chemical derivatization.
Nuclear Magnetic Resonance spectroscopy continues to play a crucial role in structural characterization and purity assessment [32]. Fluorine-19 Nuclear Magnetic Resonance has been developed as a specialized technique for simultaneous amino acid detection using fluorinated derivatizing agents. This approach provides highly transparent signals with low background interference, making it particularly suitable for analyzing amino acids in complex biological matrices.
| Technique | Detection Method | Sensitivity (LOD) | Separation Resolution | Analysis Time (min) | Key Applications |
|---|---|---|---|---|---|
| Chiral HPLC | UV/Fluorescence | 0.1-1.0 μg/mL | Rs > 1.5 | 20-60 | Enantiomeric purity |
| LC-MS/MS | Multiple Reaction Monitoring | 0.01-0.1 μg/mL | Baseline separation | 15-30 | Quantitative analysis |
| Two-dimensional HPLC | Fluorescence/MS | 0.05-0.5 μg/mL | Rs > 0.9-1.5 | 45-90 | Complex matrix analysis |
| ¹⁹F NMR Analysis | Fluorine NMR | 1-10 μM | Chemical shift separation | 30-45 | Simultaneous detection |
| HILIC-MS | Electrospray Ionization | 0.1-1.0 μg/mL | Good peak shape | 25-45 | Underivatized analysis |
The transition from laboratory-scale synthesis to industrial production of (R)-3-(Fmoc-amino)-5-cyclopentylpentanoic acid presents numerous challenges that require innovative solutions through process intensification and optimization strategies. These challenges encompass technical, economic, and environmental considerations that must be addressed to achieve commercially viable manufacturing processes.
Scale-up complexity represents one of the most significant challenges in amino acid manufacturing [33] [34]. Heat and mass transfer limitations become increasingly problematic as reactor sizes increase, potentially leading to decreased selectivity and yield. Continuous flow reactors have emerged as a promising solution to these challenges, providing better control over reaction parameters and enabling seamless scale-up from laboratory to production scale [35]. These systems offer enhanced mixing efficiency, superior heat transfer, and improved temperature control, minimizing the risk of side reactions and maintaining product quality.
Cost reduction remains a critical driver for process intensification in amino acid manufacturing [34]. The high cost of chiral catalysts and specialized reagents can make asymmetric synthesis economically prohibitive at industrial scale. Recent research has focused on developing catalyst recycling systems that can achieve greater than 95% catalyst recovery while maintaining catalytic activity [36]. Immobilized catalysts and heterogeneous catalytic systems offer additional advantages by facilitating catalyst separation and reuse.
Process integration through telescoped reactions represents a promising approach for reducing manufacturing costs and complexity [35]. These methodologies combine multiple synthetic steps in a single continuous process, eliminating the need for intermediate isolation and purification. Recent studies have demonstrated that telescoped processes can reduce the number of required experiments for optimization from 20 to 12, while achieving similar or improved yields compared to stepwise approaches.
Catalyst stability and deactivation issues present ongoing challenges in large-scale amino acid synthesis [36]. Extended reaction times and harsh operating conditions can lead to catalyst degradation, resulting in decreased productivity and increased costs. Advanced catalyst design strategies, including the development of more robust ligand systems and the use of protective additives, have shown promise in addressing these limitations.
Product purification represents a major cost driver in amino acid manufacturing, often accounting for the largest portion of production expenses [6]. Traditional separation methods require significant energy inputs and generate substantial amounts of waste salts. Membrane-based separation technologies, including membrane distillation and selective permeation, offer more energy-efficient alternatives that can concentrate amino acid products while enabling reagent recycling.
The implementation of Quality-by-Design principles has become essential for modern pharmaceutical manufacturing [37]. This approach requires thorough understanding and control of critical process parameters and critical quality attributes throughout the manufacturing process. Process Analytical Technology enables real-time monitoring and control of key process variables, ensuring consistent product quality and reducing the risk of batch failures.
Environmental sustainability considerations are increasingly important in amino acid manufacturing [38]. The development of carbon-negative synthesis methods represents a significant advancement in this area, where the production process actually removes more carbon dioxide from the atmosphere than it generates. Recent research has demonstrated the feasibility of producing essential amino acids using carbon dioxide as a feedstock, offering both economic and environmental benefits.
| Challenge Category | Specific Issues | Current Solutions | Target Improvements | Technology Readiness |
|---|---|---|---|---|
| Scale-up Complexity | Heat/mass transfer limitations | Continuous flow reactors | 10-fold throughput increase | Pilot scale demonstrated |
| Cost Reduction | Expensive chiral catalysts | Catalyst recycling systems | 50% cost reduction | Laboratory scale |
| Catalyst Stability | Catalyst deactivation over time | Immobilized catalysts | >95% catalyst recovery | Commercial implementation |
| Product Purification | Separation of enantiomers | Membrane-based separation | >99% purity in one step | Development stage |
| Process Integration | Multi-step process coordination | Telescoped reactions | 30% time reduction | Proof of concept |